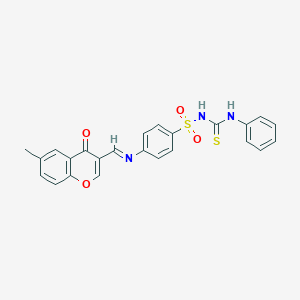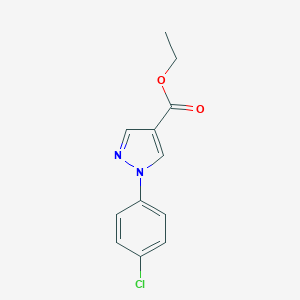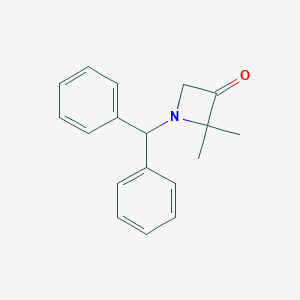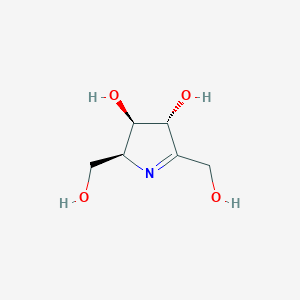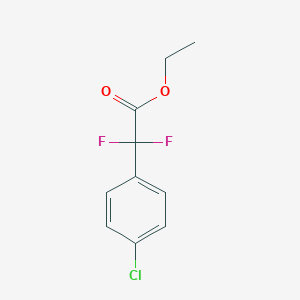
2,7-Dibromo-4,5,9,10-tetrahydropyrene
Overview
Description
2,7-Dibromo-4,5,9,10-tetrahydropyrene is a brominated derivative of tetrahydropyrene, an aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-4,5,9,10-tetrahydropyrene typically involves the bromination of 4,5,9,10-tetrahydropyrene. One common method includes the use of bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent. This reaction is conducted at room temperature overnight, resulting in a high yield of 99% . Another method involves brominating a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride for 2 hours, followed by extraction with water .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory-scale synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity, making the compound suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-4,5,9,10-tetrahydropyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding tetraones, which are key intermediates in organic synthesis.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Hypervalent iodine oxyacids are commonly used for the oxidation of this compound.
Major Products:
Substitution Products: Various substituted derivatives depending on the reagents used.
Oxidation Products: 2,7-Dibromo-4,5,9,10-pyrenetetraone.
Scientific Research Applications
2,7-Dibromo-4,5,9,10-tetrahydropyrene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other brominated pyrene derivatives and conjugated materials.
Materials Science: The compound is used in the development of organic optoelectronic materials due to its unique electronic properties.
Environmental Studies: Its derivatives are studied for their photophysical properties and potential environmental impact.
Molecular Electronics: The compound and its derivatives are explored for use in molecular electronics as strong electron donors and acceptors.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the pyrene ring enhance its reactivity, allowing for further functionalization. The compound’s electronic structure dictates its preferential reaction sites, facilitating the formation of various derivatives .
Comparison with Similar Compounds
2,7-Diiodo-4,5,9,10-tetrahydropyrene: Similar in structure but with iodine atoms instead of bromine.
2,7-Dibromo-4,5,9,10-pyrenetetraone: An oxidized form of 2,7-Dibromo-4,5,9,10-tetrahydropyrene.
Uniqueness: this compound is unique due to its high reactivity and the ability to undergo diverse functionalization reactions. Its bromine atoms provide a versatile platform for further chemical modifications, making it a valuable compound in synthetic chemistry and materials science .
Properties
IUPAC Name |
2,7-dibromo-4,5,9,10-tetrahydropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECWZAKGNGDEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545083 | |
| Record name | 2,7-Dibromo-4,5,9,10-tetrahydropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17533-36-7 | |
| Record name | 2,7-Dibromo-4,5,9,10-tetrahydropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




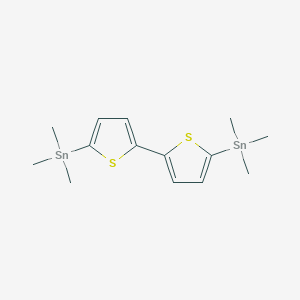
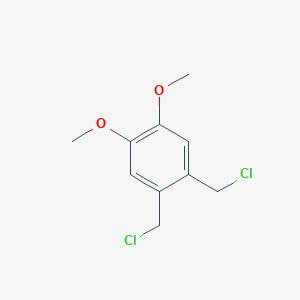
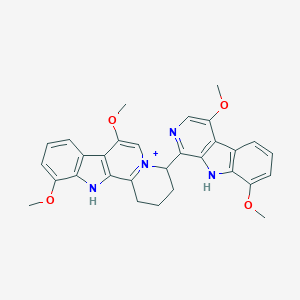

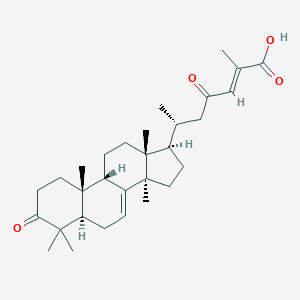
![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)

